CK1 Inhibitory Pharmacophore: Scaffold-Level Target Engagement Supported by Published N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide Data
The N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold, which constitutes the core of CAS 923192-89-6, has been independently identified as a novel class of selective casein kinase 1 (CK1) inhibitors. Benek et al. (2018) reported that compounds bearing this exact scaffold exhibited submicromolar CK1 inhibitory activity, with several derivatives achieving dual CK1/ABAD inhibition relevant to Alzheimer's disease pathology [1]. While the published data are for the benzothiazolylphenylurea sub-series rather than the target compound itself, the core N-(benzo[d]thiazol-2-yl)-2-phenylacetamide pharmacophore is shared, providing class-level evidence that CAS 923192-89-6 is a structurally pre-validated candidate for CK1-targeted research. This contrasts with non-benzothiazole acetamide compounds (e.g., KX2-391, a pyridine-acetamide Src inhibitor, CAS 897016-82-9) that lack the benzothiazole core and therefore occupy distinct kinase selectivity space [2].
| Evidence Dimension | Casein kinase 1 (CK1) inhibitory activity |
|---|---|
| Target Compound Data | N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold reported as CK1-selective inhibitor class; submicromolar activity demonstrated for structurally related benzothiazolylphenylureas [1]. No direct CK1 IC50 data available for CAS 923192-89-6. |
| Comparator Or Baseline | KX2-391 (CAS 897016-82-9): Src kinase inhibitor, IC50 ~20 nM against Src; structurally distinct pyridine-acetamide scaffold lacking benzothiazole core [2]. |
| Quantified Difference | Qualitative scaffold-level differentiation: benzothiazole-acetamide core targets CK1; pyridine-acetamide core targets Src. These represent non-overlapping kinase selectivity profiles. Quantitative CK1 vs Src selectivity comparison not yet available for CAS 923192-89-6. |
| Conditions | CK1 inhibition assay conditions per Benek et al. (2018); Src kinase assay per Cayman Chemical KX2-391 product specifications. |
Why This Matters
For researchers developing CK1-targeted therapeutics, selecting a compound with the validated N-(benzo[d]thiazol-2-yl)-2-phenylacetamide pharmacophore provides a structurally rational starting point distinct from Src-targeted or other kinase inhibitor chemotypes.
- [1] Benek O, Pérez DI, Pérez C, Martínez Gil A, Musilek K. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders. J Enzyme Inhib Med Chem. 2018;33(1):665-670. doi:10.1080/14756366.2018.1445736. View Source
- [2] Cayman Chemical / BioCompare. KX2-391 (KX-01) product specifications. Src kinase inhibitor, IC50 ~20 nM; selective for Src over PDGFR, EGFR, JAK1, JAK2, Lck, and ZAP-70. CAS 897016-82-9. View Source
